molecular formula C20H14O6 B14751451 Benzene-1,3-diyl bis(2-hydroxybenzoate) CAS No. 2944-57-2

Benzene-1,3-diyl bis(2-hydroxybenzoate)

Cat. No.: B14751451
CAS No.: 2944-57-2
M. Wt: 350.3 g/mol
InChI Key: PSOPTDGCFPIZIK-UHFFFAOYSA-N
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Description

Benzene-1,3-diyl bis(2-hydroxybenzoate) is a symmetrical aromatic diester compound formed by esterification of 1,3-dihydroxybenzene (resorcinol) with two equivalents of 2-hydroxybenzoic acid (salicylic acid). Its structure consists of a central benzene ring substituted at the 1,3-positions with two salicylate ester groups.

Properties

CAS No.

2944-57-2

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

[3-(2-hydroxybenzoyl)oxyphenyl] 2-hydroxybenzoate

InChI

InChI=1S/C20H14O6/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12,21-22H

InChI Key

PSOPTDGCFPIZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,3-diyl bis(2-hydroxybenzoate) can be synthesized through esterification reactions. One common method involves the reaction of benzene-1,3-diol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of benzene-1,3-diyl bis(2-hydroxybenzoate) often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene-1,3-diyl bis(2-hydroxybenzoate) can undergo oxidation reactions, particularly at the hydroxybenzoate groups. Common oxidizing agents include and .

    Reduction: Reduction reactions can target the carbonyl groups in the ester moieties. (LiAlH4) is a typical reducing agent used for this purpose.

    Substitution: The aromatic ring in benzene-1,3-diyl bis(2-hydroxybenzoate) can participate in electrophilic aromatic substitution reactions. and are common examples, with reagents such as and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry: Benzene-1,3-diyl bis(2-hydroxybenzoate) is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of polymers and resins.

Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a ligand in coordination chemistry studies.

Medicine: While not directly used as a drug, benzene-1,3-diyl bis(2-hydroxybenzoate) can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are explored for potential therapeutic applications.

Industry: In the industrial sector, benzene-1,3-diyl bis(2-hydroxybenzoate) is utilized in the production of high-performance materials, including coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of benzene-1,3-diyl bis(2-hydroxybenzoate) involves its interaction with specific molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to release benzoic acid derivatives. The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products. The hydroxybenzoate groups can also form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neopentyl Glycol Disalicylate (2,2-dimethylpropane-1,3-diyl bis(2-hydroxybenzoate))

This compound (CAS 69938-81-4) shares the bis(2-hydroxybenzoate) functional groups but replaces the central benzene ring with a 2,2-dimethylpropane-1,3-diyl spacer. Key differences include:

  • Molecular Rigidity : The aliphatic neopentyl spacer increases flexibility compared to the rigid benzene core in the target compound.
  • Solubility : The neopentyl group enhances hydrophobicity, likely reducing water solubility relative to the aromatic variant.
  • Applications : Neopentyl glycol disalicylate is used as a light stabilizer in plastics and coatings due to its UV absorption properties, whereas the aromatic analog may exhibit stronger thermal stability .
Table 1: Structural and Physical Comparison
Compound CAS # Molecular Formula Molar Mass (g/mol) Key Structural Feature
Benzene-1,3-diyl bis(2-hydroxybenzoate) Not provided C₂₀H₁₄O₆ 374.33 (calculated) Aromatic 1,3-benzene core
Neopentyl glycol disalicylate 69938-81-4 C₁₉H₂₀O₆ 344.36 Aliphatic 2,2-dimethylpropane

Simple Benzoate Esters

lists several mono-benzoate esters, such as phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These differ significantly from the target compound:

  • Functionality: Mono-esters lack the dual reactive sites of bis-esters, limiting their use in crosslinking or chelation.
  • Molecular Weight : Lower molar masses (e.g., methyl benzoate: 136.15 g/mol) reduce thermal stability compared to bis-esters.
  • Applications : Simpler benzoates are used as flavoring agents (methyl benzoate) or plasticizers, whereas bis-esters may serve specialized roles in polymer chemistry .

Comparison with Coordination-Relevant Compounds

  • Chelation Potential: The target compound’s phenolic -OH and ester carbonyl groups could act as ligands, similar to Schiff base-Cu(II) complexes. However, its rigid aromatic structure may hinder dynamic coordination compared to flexible aliphatic ligands .
  • Thermal Stability : Cu(II) complexes decompose into CuO above 300°C (), whereas aromatic bis-esters likely exhibit higher thermal resistance due to stable π-systems .

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